molecular formula C10H12FNO5S B12414327 H-Tyr(SO2F)-OMe-18F

H-Tyr(SO2F)-OMe-18F

Cat. No.: B12414327
M. Wt: 276.27 g/mol
InChI Key: WOYGUACNWJUHOS-OWOYRDRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr(SO2F)-OMe-18F is a synthetic peptide derivative that features a tyrosine residue modified with a sulfonyl fluoride group and a methoxy group. The compound is labeled with the radioactive isotope fluorine-18, making it useful in various scientific research applications, particularly in the field of molecular imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(SO2F)-OMe-18F typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The sulfonyl fluoride group is introduced through a specific reaction with a sulfonyl fluoride reagent, while the methoxy group is added via methylation reactions. The final step involves the incorporation of fluorine-18, which is achieved through nucleophilic substitution reactions using a suitable fluorine-18 source .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The incorporation of fluorine-18 is performed in specialized facilities equipped with cyclotrons, which produce the radioactive isotope. The entire process is conducted under stringent quality control measures to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Tyr(SO2F)-OMe-18F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Tyr(SO2F)-OMe-18F has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study peptide and protein modifications.

    Biology: Employed in the investigation of protein-protein interactions and enzyme activities.

    Medicine: Utilized in positron emission tomography (PET) imaging to study various diseases, including cancer and neurological disorders.

    Industry: Applied in the development of new diagnostic and therapeutic agents.

Mechanism of Action

The mechanism of action of H-Tyr(SO2F)-OMe-18F involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity or alter protein function. The fluorine-18 label allows for the tracking of the compound in biological systems using PET imaging, providing valuable insights into its distribution and metabolism .

Comparison with Similar Compounds

H-Tyr(SO2F)-OMe-18F is unique due to its combination of a sulfonyl fluoride group, a methoxy group, and a fluorine-18 label. Similar compounds include:

These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in scientific research.

Properties

Molecular Formula

C10H12FNO5S

Molecular Weight

276.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-(18F)fluoranylsulfonyloxyphenyl)propanoate

InChI

InChI=1S/C10H12FNO5S/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)17-18(11,14)15/h2-5,9H,6,12H2,1H3/t9-/m0/s1/i11-1

InChI Key

WOYGUACNWJUHOS-OWOYRDRDSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)[18F])N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.